molecular formula C14H22N4O2 B2530635 N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide CAS No. 1797957-99-3

N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

Cat. No.: B2530635
CAS No.: 1797957-99-3
M. Wt: 278.356
InChI Key: YOKVASYECUZNBJ-UHFFFAOYSA-N
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Description

“N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridazin-3-yloxy group: This step involves the reaction of a pyridazine derivative with the piperidine ring, often using nucleophilic substitution reactions.

    Attachment of the tert-butyl group: This can be done through alkylation reactions using tert-butyl halides.

    Formation of the carboxamide group: This involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where piperidine derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to changes in the protein’s function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxylate
  • N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-sulfonamide
  • N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-thioamide

Uniqueness

“N-(tert-butyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the tert-butyl group may enhance its stability and lipophilicity, while the pyridazin-3-yloxy group can influence its binding affinity to biological targets.

Properties

IUPAC Name

N-tert-butyl-4-pyridazin-3-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)16-13(19)18-9-6-11(7-10-18)20-12-5-4-8-15-17-12/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKVASYECUZNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)OC2=NN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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